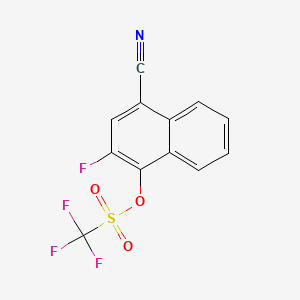
4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C12H5F4NO3S It is known for its unique structure, which includes a cyano group, a fluoro substituent, and a trifluoromethanesulfonate group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a naphthalene derivative. One common method is the reaction of 4-cyano-2-fluoro-1-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include substituted naphthalenes with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
Reduction Reactions: Amino derivatives of the original compound.
Applications De Recherche Scientifique
4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthalene core.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate depends on the specific reaction or application. In substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the introduction of nucleophiles. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyano and fluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline, used in the synthesis of pharmaceuticals.
2-Fluoro-1-naphthyl Trifluoromethanesulfonate: Similar structure but lacks the cyano group, affecting its reactivity and applications.
Uniqueness: 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate is unique due to the combination of its functional groups, which provide a balance of electronic effects and reactivity. This makes it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H5F4NO3S |
|---|---|
Poids moléculaire |
319.23 g/mol |
Nom IUPAC |
(4-cyano-2-fluoronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H5F4NO3S/c13-10-5-7(6-17)8-3-1-2-4-9(8)11(10)20-21(18,19)12(14,15)16/h1-5H |
Clé InChI |
KACBHHQYGYMAEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2OS(=O)(=O)C(F)(F)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


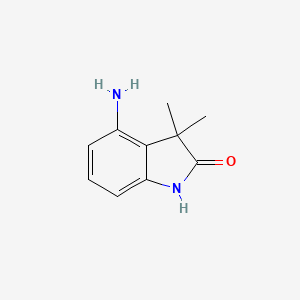
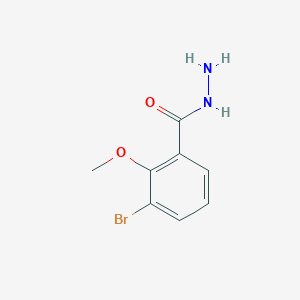
![3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13659048.png)

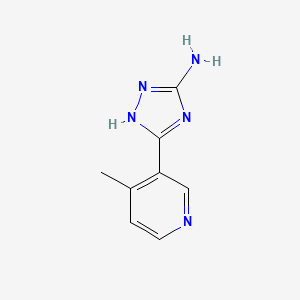
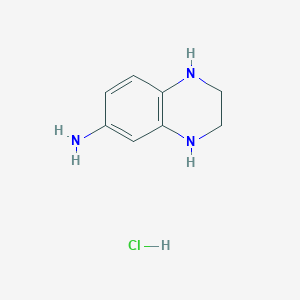
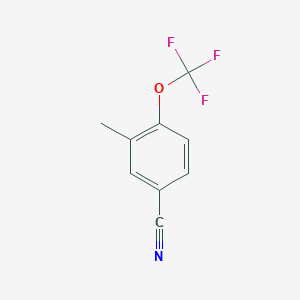
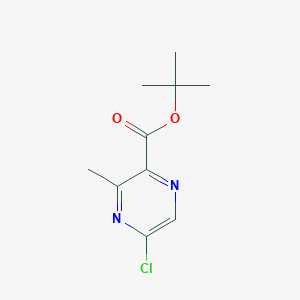
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)
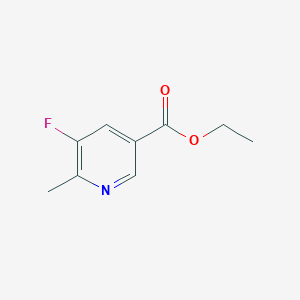
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)

